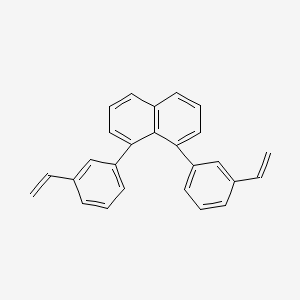
1,8-Bis(3-ethenylphenyl)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-Bis(3-ethenylphenyl)naphthalene is an organic compound with the molecular formula C26H20 It is a derivative of naphthalene, where two ethenylphenyl groups are attached at the 1 and 8 positions of the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis(3-ethenylphenyl)naphthalene typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene and 3-ethenylphenyl bromide.
Reaction Conditions: The reaction is carried out under palladium-catalyzed cross-coupling conditions, such as the Suzuki-Miyaura coupling reaction.
Catalyst and Reagents: Palladium(0) catalysts, such as Pd(PPh3)4, are commonly used along with a base like potassium carbonate (K2CO3) in an organic solvent like toluene.
Reaction Temperature: The reaction is typically conducted at elevated temperatures, around 80-100°C, to facilitate the coupling process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification techniques to obtain the desired product in high yield and purity.
化学反応の分析
Types of Reactions
1,8-Bis(3-ethenylphenyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The ethenyl groups can be oxidized to form corresponding epoxides or diols.
Reduction: The ethenyl groups can be reduced to ethyl groups using hydrogenation reactions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of epoxides or diols.
Reduction: Formation of ethyl-substituted naphthalene derivatives.
Substitution: Formation of nitro or halogen-substituted derivatives.
科学的研究の応用
1,8-Bis(3-ethenylphenyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Its derivatives may be explored for potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (OLEDs).
作用機序
The mechanism of action of 1,8-Bis(3-ethenylphenyl)naphthalene depends on its specific application. For example, in organic electronics, its conjugated structure allows for efficient charge transport, making it useful in OLEDs. In biological systems, its mechanism would depend on its interaction with specific molecular targets, such as enzymes or receptors, which could be explored through computational modeling and experimental studies.
類似化合物との比較
Similar Compounds
1,8-Bis(dimethylamino)naphthalene: Known for its strong basicity and use as a non-nucleophilic base.
1,8-Bis(phenylethynyl)naphthalene: Used in the synthesis of metal carbonyl cluster complexes.
1,8-Naphthalimide Derivatives: Used in organic light-emitting diodes (OLEDs) due to their emissive properties.
Uniqueness
1,8-Bis(3-ethenylphenyl)naphthalene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable compound for designing new materials with tailored properties for specific applications in chemistry, biology, and materials science.
特性
CAS番号 |
189093-25-2 |
|---|---|
分子式 |
C26H20 |
分子量 |
332.4 g/mol |
IUPAC名 |
1,8-bis(3-ethenylphenyl)naphthalene |
InChI |
InChI=1S/C26H20/c1-3-19-9-5-13-22(17-19)24-15-7-11-21-12-8-16-25(26(21)24)23-14-6-10-20(4-2)18-23/h3-18H,1-2H2 |
InChIキー |
KPVIBFUGNXJRKQ-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC(=CC=C1)C2=CC=CC3=C2C(=CC=C3)C4=CC=CC(=C4)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{4-[6-Fluoro-1-(4-methylbenzene-1-sulfonyl)-1H-indazol-3-yl]piperazin-1-yl}acetonitrile](/img/structure/B14258456.png)
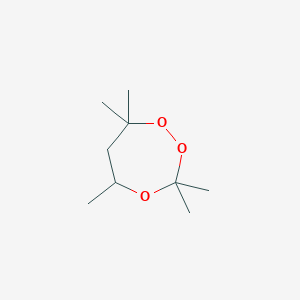

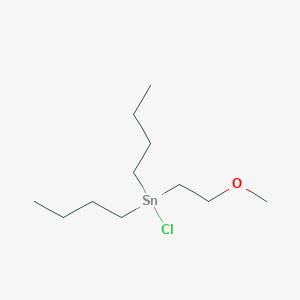
![N-(3-bromophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14258495.png)
![N~1~-[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]propane-1,3-diamine](/img/structure/B14258501.png)

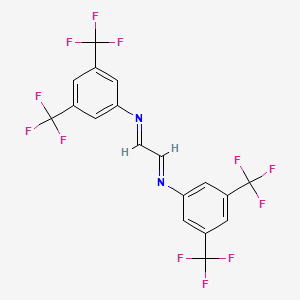
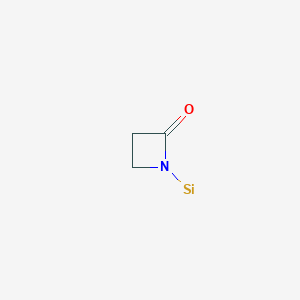

![2-Oxa-6-azaspiro[3.4]octane-6-carboxylic acid, 8-[(2,2,2-trifluoroacetyl)amino]-, phenylmethyl ester](/img/structure/B14258522.png)
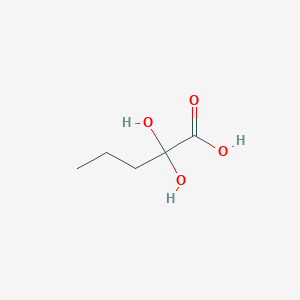
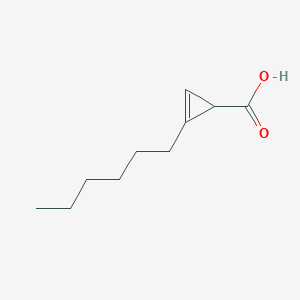
![N~1~,N~3~,N~5~-Tris[2-(1H-imidazol-5-yl)ethyl]benzene-1,3,5-tricarboxamide](/img/structure/B14258545.png)
